ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-3-22-14(21)11-8-17-15-18-13(19-20(15)9(11)2)10-6-4-5-7-12(10)16/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMRIJNLRCKVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized using hydrazine hydrate to form the triazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The triazolo[1,5-a]pyrimidine ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: N-oxides of the triazolo[1,5-a]pyrimidine ring.
Reduction Products: Dihydro derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential as a therapeutic agent. Its structural characteristics suggest several pharmacological activities:
- Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting a potential application in developing new antibiotics or antifungal agents .
- Anticancer Properties : Some studies have indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties, making it a candidate for further investigation in cancer therapy .
Agricultural Applications
The compound's potential as a pesticide or herbicide is also noteworthy. Research into triazole derivatives has shown promise in agricultural applications:
- Herbicidal Activity : Some triazolopyrimidine compounds have been found to suppress the growth of certain weeds. The specific compound may also exhibit phytotoxic effects on undesirable plant species .
- Plant Growth Regulation : There is ongoing research into the use of such compounds as growth regulators in crops, enhancing yield and resistance to environmental stressors.
Table 1: Summary of Biological Activities
Case Study Example
In a study published in the Journal of Pesticide Science, researchers synthesized various triazolo-pyrimidine derivatives and tested their herbicidal activity on common agricultural weeds. The results indicated that certain derivatives showed promising activity, suggesting that this compound could be further developed into an effective herbicide .
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . Additionally, it may interact with DNA or RNA, interfering with cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substituent variations significantly impacting biological activity and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Physicochemical Properties
- Solubility : Ethyl carboxylate derivatives generally exhibit moderate aqueous solubility, whereas sulfanyl (e.g., ) or bromophenyl () analogs may show reduced solubility due to increased hydrophobicity.
- Stability : Dihydro derivatives (e.g., ) are more conformationally flexible but may be prone to oxidation compared to fully aromatic cores .
Key Research Findings
- Anticancer Potential: Triazolopyrimidines with chlorophenyl groups (e.g., ) demonstrate nanomolar IC₅₀ values in cancer cell lines, attributed to kinase inhibition or protein-protein interaction disruption .
- Antimicrobial Activity : Methyl and halogen substitutions (e.g., ) correlate with improved Gram-positive bacterial inhibition due to enhanced membrane penetration .
- SAR Insights : Position 7 substituents (e.g., methyl in the target compound) are critical for balancing steric effects and activity, as shown in molecular docking studies .
Biological Activity
Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound's pharmacological profile.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 332.77 g/mol. Its structure features a triazolo-pyrimidine core, which is known for conferring diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications in the aromatic substituents can enhance antibacterial potency.
Anticancer Potential
Studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For example, some derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 0.14 µM to 22.73 µM depending on the specific derivative and its substituents .
Neuropharmacological Effects
The compound may also exhibit neuropharmacological properties. Some related compounds have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive function and neuroprotection. The modulation of these receptors could indicate potential therapeutic applications in neurodegenerative diseases .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of triazolo-pyrimidine derivatives:
| Compound | Target | IC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| 1 | α7 nAChR | 0.14 | 600 |
| 2 | Cancer Cell Lines (MCF-7) | 22.73 | - |
| 3 | Bacterial Strains (E. coli) | ND | - |
ND = Not Determined
These studies suggest that structural variations significantly influence biological activity, emphasizing the importance of further exploration into the SAR of these compounds.
Case Study: Anticancer Activity
A notable study investigated the anticancer effects of a series of triazolo-pyrimidine derivatives on various cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring enhanced cytotoxicity against MCF-7 cells, with one compound exhibiting an IC50 value as low as 0.0227 µM . This underscores the potential for developing new cancer therapeutics based on this scaffold.
The proposed mechanism for the antimicrobial activity includes interference with bacterial cell wall synthesis and inhibition of key metabolic pathways. For anticancer effects, mechanisms may involve apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,2-a]pyrimidine-6-carboxylate, and how can reaction conditions be tailored to maximize yield and purity?
- Methodology : Microwave-assisted synthesis (30 min at 323 K in ethanol) is efficient for cyclocondensation of 3-amino-5-benzylthio-1,2,4-triazole with 2-chlorobenzaldehyde and acetylacetic ester . Traditional reflux methods (12 h in ethanol with HCl catalyst) are also viable but require longer reaction times . Key factors include:
- Solvent choice : Ethanol or acetone for recrystallization .
- Purification : Column chromatography or recrystallization to isolate high-purity crystals .
- Yield optimization : Stoichiometric balance of reactants (1:1:1 molar ratio) and catalytic acid (e.g., HCl or p-toluenesulfonic acid) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.004 Å mean deviation) and dihedral angles (e.g., 89.45° between triazolopyrimidine and chlorophenyl rings) .
- NMR spectroscopy : Key signals include δ 10.89 (s, NH), 7.14–7.41 (m, aromatic H), and 4.02 (q, ethyl ester) .
- Mass spectrometry : Confirms molecular weight (e.g., 440.94 g/mol for CHClNOS derivatives) .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Common impurities : Unreacted intermediates (e.g., β-keto esters or triazole precursors) or byproducts from incomplete cyclization .
- Detection : HPLC or TLC to monitor reaction progress .
- Mitigation : Optimize reaction time/temperature and use gradient recrystallization (e.g., acetone/ethanol) .
Advanced Research Questions
Q. How do substituents on the triazolo-pyrimidine core influence biological activity, and how can structure-activity relationship (SAR) studies be designed?
- Key substituent effects :
- 2-Chlorophenyl : Enhances π-π stacking (centroid distances 3.63–3.88 Å) and hydrophobic interactions .
- Ethyl carboxylate : Improves solubility and esterase-mediated bioavailability .
- Methyl group : Modulates steric effects and metabolic stability .
- SAR design :
- Comparative assays : Test analogs with fluorophenyl, trifluoromethyl, or propyl groups .
- Biological targets : Use kinase inhibition (e.g., CDK2) or antimicrobial assays to quantify activity shifts .
Q. What computational strategies are effective for predicting binding interactions between this compound and biological targets like CDK2?
- Molecular docking : Use AutoDock or Schrödinger to model interactions with CDK2’s ATP-binding pocket (e.g., hydrogen bonds with Leu83 or Asp86) .
- MD simulations : Assess binding stability over 100 ns trajectories with AMBER or GROMACS .
- Pharmacophore mapping : Identify critical features (e.g., aromatic rings, ester groups) for target engagement .
Q. How can contradictions in biological activity data across studies be resolved?
- Case example : Discrepancies in antifungal activity may arise from assay conditions (e.g., pH, cell lines) or compound purity .
- Resolution strategies :
- Standardized protocols : Use identical cell lines (e.g., HeLa) and MIC endpoints .
- Control experiments : Test batch purity via HPLC and confirm cytotoxicity thresholds .
Q. What role do non-covalent interactions (e.g., π-π stacking) play in the compound’s stability and crystallization?
- Crystal packing : π-π interactions between triazolopyrimidine rings (centroid distance 3.63 Å) stabilize the lattice .
- Solubility : Chlorophenyl groups enhance hydrophobic aggregation in aqueous media .
- Thermal stability : DSC analysis reveals melting points >150°C due to rigid fused-ring systems .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal stress : Heat at 40–80°C for 48 h; assess decomposition products .
- Degradation pathways : Ester hydrolysis under alkaline conditions or photodegradation in UV light .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
